molecular formula C8H7BrClNO B1427151 4-Bromo-2-chloro-N-methylbenzamide CAS No. 893420-23-0

4-Bromo-2-chloro-N-methylbenzamide

Cat. No. B1427151
CAS RN: 893420-23-0
M. Wt: 248.5 g/mol
InChI Key: UFLXVXIDMCMCCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Bromo-2-chloro-N-methylbenzamide” is C8H7BrClNO . The InChI code is 1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid . The molecular weight is 248.51 . The InChI code is 1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

  • Synthesis of Narwedine-Type Enones : Kametani et al. (1972) described the synthesis of narwedine-type enones through the irradiation of related benzamides, including compounds structurally similar to 4-Bromo-2-chloro-N-methylbenzamide. This work is significant in the field of organic synthesis, particularly for creating complex heterocyclic compounds (Kametani et al., 1972).

  • Crystal Structure and Antitumor Activity : A study by He et al. (2014) on a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, examined its synthesis, crystal structure, and biological activity, including antitumor properties. This research contributes to understanding the structure-property relationship of such compounds (He et al., 2014).

  • Metabolic Conversion in Pharmaceuticals : Ross et al. (1983) investigated the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds, which is relevant for understanding the metabolism and potential therapeutic applications of related benzamides (Ross et al., 1983).

  • Synthesis of Non-Peptide CCR5 Antagonists : Research by Bi (2015) involved the synthesis of non-peptide CCR5 antagonists using a compound structurally similar to this compound. This has implications for the development of new therapeutic agents, particularly in the field of immunology and infectious diseases (Bi, 2015).

  • Synthesis of Agrochemicals : A study on the synthesis of chlorantraniliprole, an important insecticide, involved the use of related benzamide compounds as intermediates. This highlights the role of such chemicals in the synthesis of agrochemicals (Chen Yi-fen et al., 2010).

  • Alpha-Adrenergic Receptor Studies : Christ et al. (1978) explored the blocking properties of halogenated acetophenone derivatives on alpha-adrenergic receptors. Such studies are crucial for developing drugs that interact with these receptors, which are key targets in cardiovascular and neurological disorders (Christ et al., 1978).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “4-Bromo-2-chloro-N-methylbenzamide”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

properties

IUPAC Name

4-bromo-2-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXVXIDMCMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728997
Record name 4-Bromo-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893420-23-0
Record name 4-Bromo-2-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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